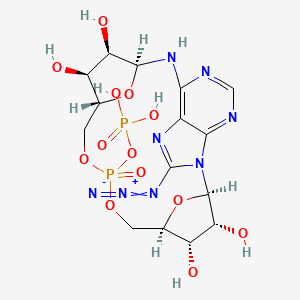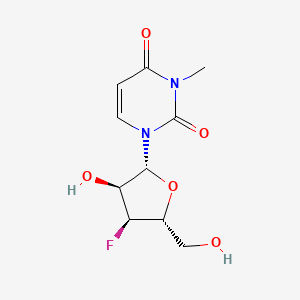
2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid is a complex organic compound that features both pyrazole and isonicotinic acid moieties. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the hydroxy group: This step might involve selective hydroxylation of the pyrazole ring.
Coupling with isonicotinic acid: The final step could involve coupling the pyrazole derivative with isonicotinic acid under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the pyrazole ring or the carboxylic acid group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the pyrazole or isonicotinic acid rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with pyrazole and isonicotinic acid structures are often explored as ligands in catalytic systems.
Material Science:
Biology
Enzyme Inhibition: Potential use as inhibitors of specific enzymes due to the presence of the pyrazole ring.
Antimicrobial Activity: Compounds with similar structures have been studied for their antimicrobial properties.
Medicine
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Industry
Agriculture: Potential use in the development of new agrochemicals.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Hydroxy-1-methyl-4-pyrazolyl)nicotinic Acid: Similar structure but without the methyl group on the isonicotinic acid.
5-Hydroxy-1-methylpyrazole-4-carboxylic Acid: Lacks the isonicotinic acid moiety.
Uniqueness
The presence of both the pyrazole and isonicotinic acid moieties in 2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid may confer unique biological activities and chemical reactivity, making it a compound of interest for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H11N3O3 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
2-methyl-6-(2-methyl-3-oxo-1H-pyrazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-6-3-7(11(16)17)4-9(13-6)8-5-12-14(2)10(8)15/h3-5,12H,1-2H3,(H,16,17) |
Clé InChI |
LHFGHAFPOFEARZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C2=CNN(C2=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
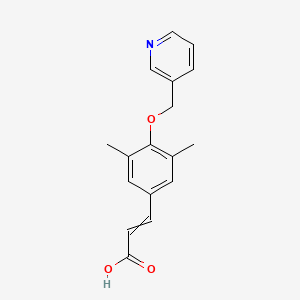

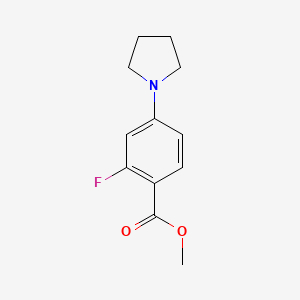
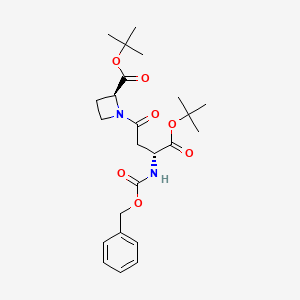
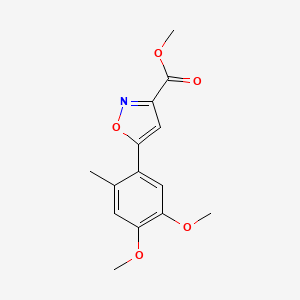

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
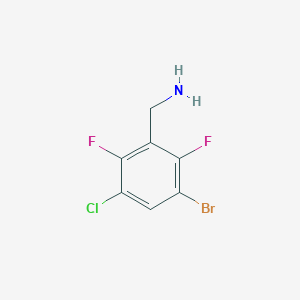

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
